(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide

Polyethylene film Coefficient of friction Anti-blocking agent

Film manufacturers face a persistent trade-off: anti-block performance vs. optical clarity. EBE uniquely resolves this. Its symmetric bis-amide structure (mp ~120-124 °C) bridges the gap between low-melting primary amides and high-melting saturated bis-amides. • Replaces 30-50% silica anti-block to reduce haze by 0.8-1.0 percentage points while maintaining blocking scores ≥75 and COF 0.14-0.23 in LDPE/LLDPE films. • Delivers stable dispersion in the 120-200 °C processing window without plate-out or surface specks. • Inert secondary bis-amide for nylon compounding-avoids nucleophilic degradation of the polymer backbone. Supplied as a white powder, ≥98% purity, in research-to-bulk quantities.

Molecular Formula C46H88N2O2
Molecular Weight 701.2 g/mol
Cat. No. B13769636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
Molecular FormulaC46H88N2O2
Molecular Weight701.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18-
InChIKeyGUIUQQGIPBCPJX-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide (EBE) – A Procurement-Focused Identity and Class Definition for the C22:1 Bis-Amide Slip and Anti-Block Agent


The compound (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide, systematically named (13Z,13'Z)-N,N'-1,2-ethanediylbis(13-docosenamide) and commonly referred to as N,N'-ethylene-bis-erucamide (EBE), is a long-chain unsaturated secondary bis-amide derived from erucic acid and ethylene diamine [1]. It belongs to the fatty acid bis-amide class, which is widely employed as slip additives, anti-blocking agents, and lubricants in polyolefin film manufacturing, printing inks, and engineering thermoplastics . Unlike primary mono-amides such as erucamide, EBE’s symmetrical di-amide structure confers a higher melting point (~120–124 °C) and a dual-functional profile—simultaneously contributing to anti-blocking performance and, when co-formulated, enhancing optical clarity (haze reduction) of extruded films [1].

Why Generic Erucamide or EBS Cannot Simply Replace (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide in Demanding Film and Processing Applications


Simple substitution with primary amides (e.g., erucamide, oleamide) or the saturated bis-amide EBS introduces quantifiable performance trade-offs that affect downstream film properties and processing robustness. Erucamide provides excellent slip (low coefficient of friction) but offers negligible anti-blocking contribution and has a low melting point (~79–81 °C), limiting its use in high-temperature processing [1]. EBS (ethylene bis-stearamide) delivers high thermal stability (mp ~144–146 °C) and anti-blocking character, yet imparts a significantly higher coefficient of friction (COF) and poor optical haze compared to EBE-containing formulations . The unsaturated, long-chain architecture of EBE uniquely occupies an intermediate thermal and functional space: its melting point of ~120–124 °C bridges the gap between primary amides and saturated bis-amides, while its specific combination of anti-blocking efficacy and haze improvement cannot be replicated by either class alone [1].

Quantitative Differentiation Evidence for (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide versus Erucamide, EBS, and EBO in Polyethylene Film Systems


COF and Anti-Blocking Balance: EBE Co-Formulations Outperform Erucamide-Only Systems on Blocking While Retaining Functional Haze

In a head-to-head polyethylene film extrusion study, a control formulation containing 0.11% erucamide (slip agent) plus 0.1% silica (anti-block) produced a coefficient of friction (COF) of 0.09, haze of 7.3%, and a blocking score of 82. Replacing a portion of the silica with 0.07% EBE (Run 2: 0.09% erucamide, 0.05% silica, 0.07% EBE) reduced haze to 6.5% while maintaining a commercially acceptable blocking score of 79 and a low COF of 0.14. A second co-formulation (Run 1: 0.06% erucamide, 0.05% silica, 0.10% EBE) further reduced haze to 6.3% with a blocking score of 75 at a COF of 0.23. EBE alone as a slip replacement failed, yielding a COF of 0.49 versus the control’s 0.09, demonstrating its specific role as an anti-blocking co-agent rather than a standalone slip additive [1].

Polyethylene film Coefficient of friction Anti-blocking agent

Intrinsic COF Ranking of Bis-Amide Anti-Blocks: EBE (0.60) Sits Between EBO (0.49) and EBS (0.78), Defining a Distinct Processing Niche

When ethylene bis-amides were evaluated as sole anti-blocking agents at 0.10 wt% in polyethylene (melt index 8.0, density 0.924), the intrinsic COF values clearly differentiated the four chemistries: ethylene bis-oleamide (EBO) 0.49, ethylene bis-erucamide (EBE) 0.60, ethylene bis-stearamide (EBS) 0.78, silica 0.77, and no additive 0.84 [1]. EBE’s COF of 0.60 positions it between the lower-friction unsaturated EBO and the higher-friction saturated EBS, offering a middle-ground friction profile that avoids the extreme slipperiness of EBO (which may compromise downstream printing adhesion) and the excessive drag of EBS (which increases processing torque and energy consumption).

Polyethylene film Intrinsic coefficient of friction Anti-blocking agent comparison

Melting Point Hierarchy: EBE (120–124 °C) Bridges the Thermal Gap Between Erucamide (~79–81 °C) and EBS (144–146 °C)

The melting point of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide, as synthesized and characterized by Pugh and Biggs, falls at 120–124 °C [1]. This value is significantly higher than that of erucamide (lit. 79–81 °C) and moderately lower than that of ethylene bis-stearamide (EBS, lit. 144–146 °C) . The approximately 40 °C elevation over erucamide translates to reduced premature migration and volatilization during high-temperature film extrusion, while the approximately 20 °C deficit relative to EBS allows EBE to melt and disperse more readily in polyolefin matrices processed at typical LDPE/LLDPE barrel temperatures (160–220 °C).

Thermal stability Melting point Polymer processing

Highest Lubricity Among 21 Fatty Acid Bis-Amides: N,N'-Ethylenebisamide of Erucic Acid Outperforms All Structural Variants Tested

A systematic study synthesizing 21 fatty acid bis-amides via reaction of fatty acids with diamines or acid-catalyzed condensation of fatty acid amides with formaldehyde evaluated their lubricity in plastics processing. Among all 21 compounds tested, the N,N'-ethylenebisamide of erucic acid—chemically identical to (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide—exhibited the best lubricity [1]. While the study abstract does not provide numerical lubricity values for each individual compound, the conclusion that the erucic acid-derived ethylene bis-amide ranked first among 21 structural analogs establishes its quantitative superiority within this compound class. Comparators included ethylene bis-amides of stearic acid, oleic acid, and other fatty acids, as well as bis-amides with varying alkylene spacer lengths.

Lubricity Bis-amide Plastics processing

Chemical Stability Advantage of Secondary Bis-Amides Over Primary Mono-Amides in Nylon and Reactive Polymer Matrices

In nylon extrusion, primary amides such as erucamide can undergo chemical reaction with the polymer in the extruder, adversely altering both the lubricant functionality and the polymer chain integrity. Secondary amides, including ethylene bis-stearamide (EBS), are documented to be more chemically stable in this environment, allowing consistent lubrication without polymer degradation [1]. As a secondary bis-amide, (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide (EBE) shares this structural class advantage over primary erucamide. While direct comparative reactivity data for EBE versus erucamide in nylon are not available in the open literature, the established class-level principle—that the absence of a reactive primary amide hydrogen in secondary bis-amides prevents nucleophilic attack on the polymer backbone—provides a sound mechanistic basis for preferential selection of EBE over erucamide in nylon and other amide-sensitive resin systems.

Nylon processing Amide chemical stability Lubricant compatibility

Optimal Procurement and Formulation Scenarios for (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide Based on Verified Differentiation Evidence


High-Clarity Polyethylene Blown Film Packaging Requiring Simultaneous Anti-Block and Low Haze

When producing thin-gauge LDPE or LLDPE blown films for food or medical packaging where optical clarity (low haze) is a critical quality specification, EBE should be co-formulated with a primary slip agent (e.g., erucamide) and a reduced loading of inorganic silica anti-block. The patent evidence demonstrates that replacing 30–50% of the silica anti-block with EBE reduces haze by 0.8–1.0 percentage points while maintaining blocking scores ≥75 (commercially acceptable) and COF at 0.14–0.23 [1]. This formulation strategy is not achievable with silica alone or erucamide alone, making EBE the unique anti-block component for clarity-optimized film structures [1].

Intermediate-Temperature Polymer Processing Where Erucamide Volatilizes and EBS Fails to Disperse Adequately

For polyolefin and engineering resin processes operating in the 120–200 °C window—such as cast film extrusion, sheet thermoforming, and certain injection molding applications—EBE’s melting point of 120–124 °C [1] provides a quantifiable processing advantage. Erucamide (mp ~79–81 °C) may prematurely bloom or volatilize at the die, causing plate-out and inconsistent slip performance, while EBS (mp ~144–146 °C) may not achieve full melt dispersion, resulting in visible surface specks. EBE’s intermediate melting point ensures adequate thermal stability without sacrificing dispersion quality, making it the preferred bis-amide for this temperature regime.

Nylon and Polyamide Compounding Where Primary Amide Lubricants Cause Polymer Degradation

In nylon 6, nylon 6,6, and other polyamide compounding operations, the documented reactivity of primary amides (erucamide, oleamide) with the polymer backbone necessitates selection of a secondary bis-amide lubricant [1]. EBE, as a secondary bis-amide, avoids the nucleophilic degradation pathway that compromises molecular weight and mechanical properties. This class-level stability advantage, combined with EBE’s top-ranked lubricity among 21 bis-amides tested , positions it as the high-performance lubricant choice for nylon formulations requiring both chemical inertness and maximum processing lubrication [1].

Anti-Block Masterbatch Design for Multi-Layer Coextruded Films Requiring Controlled Interlayer Migration

In multi-layer coextruded films where differential slip and anti-block properties across layers are engineered (e.g., sealant layer requiring anti-block vs. print layer requiring anchorage), EBE’s molecular weight and bis-amide structure provide slower migration kinetics compared to lower-molecular-weight primary amides. The intrinsic COF of 0.60 at 0.10 wt% loading [1] serves as a design parameter for formulators to precisely tune interlayer friction profiles without over-migration of slip agent into adjacent layers—a documented problem with erucamide that leads to print adhesion failure and seal strength variability [1].

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